5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula . This compound is characterized by its unique structure, which features both pyrrole and pyridine rings, making it of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The synthesis of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on the specific functional groups required in the final product. Continuous flow processes may be utilized in industrial settings to enhance efficiency and yield while maintaining precise control over reaction conditions.
The molecular structure of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be represented by its InChI code:
The compound has a canonical SMILES representation as follows:
This indicates the presence of bromine (Br), nitrogen (N), oxygen (O), and carbon (C) atoms in the molecule, contributing to its unique properties .
The molecular weight of 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is approximately 257.04 g/mol. It typically appears as an off-white solid and should be stored at a temperature range of 0–8°C to maintain stability .
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for developing new compounds with enhanced biological activities or altered properties suitable for specific applications in medicinal chemistry.
The mechanism of action for 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. It is studied for its potential role as a kinase inhibitor, which can modulate signaling pathways involved in disease progression.
Research suggests that this compound may inhibit specific kinases by binding to their active sites or allosteric sites, thereby altering their activity and influencing cellular processes related to cancer and inflammatory diseases .
Further studies are required to elucidate the precise mechanisms at the molecular level and how structural modifications may enhance its efficacy as a therapeutic agent.
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several important applications:
The construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core for 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid leverages both de novo synthesis and derivatization of advanced intermediates. Modern routes frequently employ transition metal-catalyzed cyclization strategies, with palladium-catalyzed Cadogan ring-closure reactions enabling efficient assembly from 2-aminopyridine precursors [3]. Halogenated building blocks like 5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-75-3) serve as pivotal intermediates, allowing sequential functionalization at C3, C4, and C5 via Suzuki-Miyaura couplings, nucleophilic substitutions, or carbonylative transformations [5]. The carboxylic acid group at C3 is typically introduced through late-stage hydrolysis of ester precursors (e.g., ethyl cyanoacetate adducts) or direct carboxylation using carbon monoxide/palladium catalysis. Core oxygenation at C4 is achieved via protected hydroxylation—often using alkoxy groups—followed by deprotection to yield the thermodynamically stable 4-hydroxyl tautomer [3] [4].
Regioselective halogenation at C5 is critical for downstream derivatization. Directed ortho-metalation (DoM) strategies exploit the inherent directing ability of the pyrrole nitrogen or installed protecting groups (e.g., tosyl), enabling selective bromination using molecular bromine or N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran or dimethylformamide at sub-zero temperatures [1] . Bromination efficiency is highly solvent-dependent, with aprotic polar solvents yielding >90% selectivity for the C5 position over C3 or C4 . Carboxylation at C3 employs one of two approaches:
Table 1: Bromination Regioselectivity Under Varied Conditions
Substrate | Reagent | Solvent | Temp (°C) | C5-Br Selectivity (%) |
---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Br₂ | DMF | 0 | 78 |
4-Tosyl-7-azaindole | NBS | THF | -20 | 95 |
3-Iodo-7-azaindole | Br₂ | Acetic acid | 25 | 65 |
Solvent polarity and catalyst loading significantly impact yield and purity in the 4-step synthesis (core formation → bromination → carboxylation → deprotection). Key findings include:
Table 2: Catalyst Systems for Carboxylation Efficiency
Catalyst System | Solvent | Temp (°C) | Conversion (%) | Acid Purity (%) |
---|---|---|---|---|
Pd(OAc)₂/dppp | DMF/H₂O | 80 | 98 | 95 |
PdCl₂(PPh₃)₂ | Toluene/EtOH | 100 | 75 | 68 |
Pd₂(dba)₃/XantPhos | NMP | 90 | 92 | 88 |
Translating laboratory synthesis to industrial production of 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid faces three primary hurdles:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: